ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1257846-28-8
VCID: VC11956884
InChI: InChI=1S/C12H11F2N3O4S/c1-2-21-12(18)8-6-15-16-11(8)22(19,20)17-10-4-3-7(13)5-9(10)14/h3-6,17H,2H2,1H3,(H,15,16)
SMILES: CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Molecular Formula: C12H11F2N3O4S
Molecular Weight: 331.30 g/mol

ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

CAS No.: 1257846-28-8

Cat. No.: VC11956884

Molecular Formula: C12H11F2N3O4S

Molecular Weight: 331.30 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate - 1257846-28-8

Specification

CAS No. 1257846-28-8
Molecular Formula C12H11F2N3O4S
Molecular Weight 331.30 g/mol
IUPAC Name ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Standard InChI InChI=1S/C12H11F2N3O4S/c1-2-21-12(18)8-6-15-16-11(8)22(19,20)17-10-4-3-7(13)5-9(10)14/h3-6,17H,2H2,1H3,(H,15,16)
Standard InChI Key YDUWZEJZQIERHJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Canonical SMILES CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate belongs to the pyrazole class, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. The sulfamoyl group (-SO₂NH-) bridges the pyrazole ring and the 2,4-difluorophenyl substituent, while the ethyl ester (-COOEt) occupies the fourth position of the heterocycle.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₂H₁₁F₂N₃O₄S
Molecular Weight331.30 g/mol
CAS Registry Number1257846-28-8
IUPAC NameEthyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

The fluorine atoms enhance lipophilicity and metabolic stability, while the sulfamoyl group offers hydrogen-bonding capabilities critical for target engagement. The ester moiety provides a handle for prodrug strategies or further derivatization.

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves multi-step organic reactions, typically beginning with the construction of the pyrazole core. Key steps include:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds.

  • Sulfamoylation: Introduction of the sulfamoyl group via reaction with sulfamoyl chloride derivatives under basic conditions.

  • Esterification: Functionalization with ethyl chloroformate or analogous agents to install the ester group.

Optimization Parameters

  • Temperature: Controlled heating (50–80°C) to drive reactivity while minimizing side reactions.

  • pH: Maintained in mildly basic conditions (pH 8–9) during sulfamoylation to facilitate nucleophilic substitution.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Signals for the pyrazole proton (δ 7.5–8.0 ppm), ethyl ester (δ 1.3 ppm triplet, δ 4.3 ppm quartet), and aromatic fluorophenyl protons (δ 6.8–7.2 ppm multiplet).

  • ¹⁹F NMR: Distinct peaks at δ -110 ppm (ortho-F) and δ -100 ppm (para-F), confirming substitution pattern.

Mass Spectrometry (MS)

  • ESI-MS: Molecular ion [M+H]⁺ at m/z 332.3, with fragment ions at m/z 285.1 (loss of COOEt) and 214.0 (sulfamoyl cleavage).

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the sulfamoyl and ester groups to optimize potency and selectivity.

  • In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability in rodent models.

  • Target Deconvolution: Proteomic profiling to identify novel biological targets.

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